molecular formula C5H7IO2 B3267301 2-Iodoethyl acrylate CAS No. 44653-97-6

2-Iodoethyl acrylate

Cat. No. B3267301
CAS RN: 44653-97-6
M. Wt: 226.01 g/mol
InChI Key: LLBXAYYHEGEQCL-UHFFFAOYSA-N
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Description

2-Iodoethyl acrylate is a chemical compound that is widely used in scientific research. It is a reactive compound that is used in the synthesis of various organic compounds.

Scientific Research Applications

Photopolymerization and 3D Printing

2-Iodoethyl acrylate plays a significant role in the photopolymerization of acrylates, which is crucial for both academic research and industrial applications. It's used in photoinitiating systems for free radical polymerization of acrylates under visible light-emitting diode (LED) irradiation, especially for 3D printing applications. The use of novel ketone derivatives in combination with an amine and/or an iodonium salt has shown to effectively initiate this polymerization, offering high final conversion rates under both thin and thick film conditions. This approach is particularly beneficial for fabricating macroscopic 3D patterns with excellent spatial resolution, highlighting the utility of this compound in advanced manufacturing techniques (Xu et al., 2020).

Gelcasting of Alumina

In the field of ceramics, this compound has been explored for its potential in gelcasting of alumina. The application of 2-carboxyethyl acrylate, a related compound, showed a positive influence on the properties of green bodies, limiting the negative effect of oxygen inhibition which is a common issue in gelcasting. This research suggests that similar acrylates, including this compound, could be beneficial in enhancing the properties of ceramics formed in air atmospheres (Pietrzak et al., 2016).

Radical Polymerization Control

This compound is instrumental in controlled radical polymerization, a method significant in creating polymers with specific characteristics. Research on various alkyl iodides, including this compound, demonstrated efficient control over molecular weights and polydispersity in the radical polymerization of styrene and acrylates. This research opens avenues for precise control in polymer synthesis, which is crucial for various industrial and research applications (Gaynor et al., 1995).

properties

IUPAC Name

2-iodoethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBXAYYHEGEQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313165
Record name 2-Iodoethyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

44653-97-6
Record name 2-Iodoethyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44653-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodoethyl 2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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